molecular formula C10H10ClF3N2O3 B1653762 ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate CAS No. 1946814-05-6

ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1653762
CAS No.: 1946814-05-6
M. Wt: 298.64
InChI Key: JSBHGMUVOAGZJE-UHFFFAOYSA-N
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Description

ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a trifluoropropyl group and a carbonochloridoyl group, making it a unique and valuable molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides. This method allows for the regioselective formation of the pyrazole ring . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve one-pot multicomponent processes, which are advantageous due to their simplicity and cost-effectiveness. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1946814-05-6

Molecular Formula

C10H10ClF3N2O3

Molecular Weight

298.64

IUPAC Name

ethyl 5-carbonochloridoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H10ClF3N2O3/c1-2-19-9(18)7-5-6(8(11)17)15-16(7)4-3-10(12,13)14/h5H,2-4H2,1H3

InChI Key

JSBHGMUVOAGZJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl

Origin of Product

United States

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